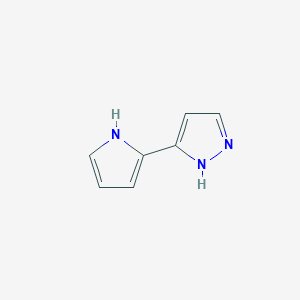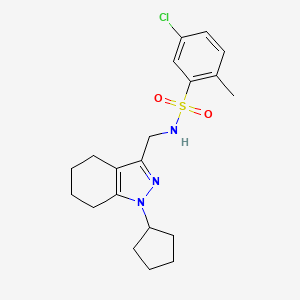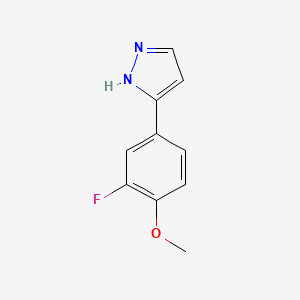
5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The 3-fluoro-4-methoxyphenyl group attached to the pyrazole ring suggests that this compound may have unique properties compared to other pyrazole derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrazole ring attached to a phenyl ring via a carbon atom. The phenyl ring would have a fluorine atom and a methoxy group attached to it .Chemical Reactions Analysis
Pyrazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms or at the carbon atoms of the pyrazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Pyrazoles are generally stable compounds. The presence of the fluorine atom and the methoxy group on the phenyl ring could affect the compound’s polarity, solubility, and reactivity .Scientific Research Applications
Antimicrobial Activity
- Synthesis of Novel Schiff Bases : The compound 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole and its derivatives have been synthesized and evaluated for antimicrobial activities. Notably, certain derivatives exhibited significant antimicrobial efficacy (Puthran et al., 2019).
- Novel Pyrazole Derivatives for Antibacterial Screening : Similar studies have been conducted to synthesize and test various derivatives for their antibacterial properties. Some of these derivatives showed promising potential as antibacterial agents (Shingare et al., 2017).
Crystal Structure and Conformation
- Crystal Structure Analysis : Investigations into the crystal structure and conformation of substituted pyrazolines, including variants of this compound, have provided insights into their molecular interactions and stability (Chopra et al., 2007).
Antitubercular and Antimicrobial Activity
- Benzene Sulfonamide Pyrazole Oxadiazole Derivatives : Further research involving derivatives like benzene sulfonamide pyrazole oxadiazole has shown potential as antimicrobial and antitubercular agents. Molecular docking studies have supported their potential in this area (Shingare et al., 2022).
Antifungal Activity
- Synthesis and Properties of Triazole Thiadiazoles : Incorporating pyrazole and triazole fragments into new substances has shown promise in influencing biological activity, with specific reference to antifungal potential (Fedotov et al., 2022).
Cytotoxicity and Anti-Cancer Activity
- Cytotoxicity of Pyrazole Derivatives : Research on various pyrazole derivatives, including those related to this compound, has explored their cytotoxicity against cancer cell lines, indicating potential applications in cancer treatment (Hassan et al., 2014).
- Synthesis and Anticancer Activity of Dehydrozingerone Derivatives : Derivatives based on dehydrozingerone, incorporating pyrazole structures, have demonstrated significant anticancer activity in vitro (Ratković et al., 2016).
Future Directions
Properties
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-14-10-3-2-7(6-8(10)11)9-4-5-12-13-9/h2-6H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNIOGXUTOPEOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NN2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

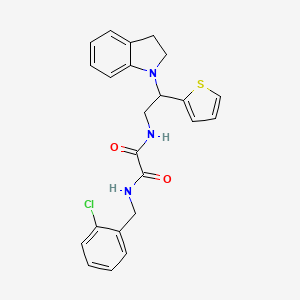
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2359385.png)
![8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359386.png)

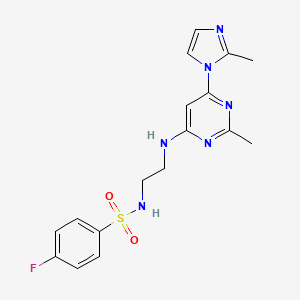

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4,5-trimethoxybenzoate](/img/structure/B2359391.png)
![6-methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2359392.png)
![N-(4-acetylphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2359396.png)
